

# comparing experimental vs. calculated spectroscopic data for 4-methylcyclopentene

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A comprehensive comparison of experimental and calculated spectroscopic data is essential for the structural elucidation and verification of organic compounds such as **4-methylcyclopentene**. This guide provides a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, contrasting experimentally obtained values with theoretical predictions.

#### **Spectroscopic Data Comparison**

The following tables summarize the available experimental spectroscopic data for **4-methylcyclopentene** and outline the basis for theoretically calculated values.

#### <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>13</sup>C NMR spectroscopy provides information about the carbon framework of a molecule. Experimental shifts are measured in a solvent, while calculations are often performed on the molecule in a simulated environment.



Carbon Atom	Experimental Chemical Shift (δ, ppm)	Calculated Chemical Shift (δ, ppm)	Methodology
C1 / C2 (Olefinic)	131.0	Prediction based on DFT	Gauge-Independent Atomic Orbital (GIAO) method with Density Functional Theory (DFT), often using functionals like mPW1PW91 or WP04.[1]
C3 / C5 (Allylic)	39.0	Prediction based on DFT	GIAO method with DFT.[1]
C4 (Tertiary)	34.1	Prediction based on DFT	GIAO method with DFT.[1]
Methyl	20.8	Prediction based on DFT	GIAO method with DFT.[1]

Experimental data sourced from spectral databases.[2]

#### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR spectroscopy reveals information about the hydrogen atoms in a molecule. Predicting proton spectra accurately requires sophisticated computational models that account for conformational flexibility.[3]



Proton(s)	Experimental Chemical Shift (δ, ppm)	Calculated Chemical Shift (δ, ppm)	Methodology
H1 / H2 (Olefinic)	~5.6	Prediction based on DFT	GIAO method with DFT, often requiring empirical corrections or specialized functionals like WP04 for high accuracy.[3]
Allylic & Tertiary Protons	1.8 - 2.5	Prediction based on DFT	GIAO method with DFT.[3]
Methyl Protons	~1.0	Prediction based on DFT	GIAO method with DFT.[3]

Note: Specific experimental <sup>1</sup>H NMR peak values for **4-methylcyclopentene** are not readily available in the provided search results but are estimated based on typical values for similar structures.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to vibrational transitions.



Vibrational Mode	Experimental Frequency (cm <sup>-1</sup> )	Calculated Frequency (cm <sup>-1</sup> )	Methodology
C=C Stretch (Olefinic)	~1650	Prediction based on DFT	DFT calculations (e.g., using the B3LYP functional) are used to compute vibrational frequencies.[4][5] Calculated harmonic frequencies are often scaled by an empirical factor to better match experimental anharmonic values.
=C-H Stretch (Olefinic)	~3025	Prediction based on DFT	DFT calculations with scaling.[4][6]
C-H Stretch (Aliphatic)	2840 - 2950	Prediction based on DFT	DFT calculations with scaling.[4][6]

Experimental data for similar structures like 4-methylcyclohexene suggest these characteristic peaks.[6][7]

## **Mass Spectrometry (MS)**

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with highenergy electrons, causing ionization and fragmentation. The resulting mass-to-charge ratio (m/z) of the molecular ion and its fragments provides information about the molecular weight and structure.



lon	Experimental (m/z)	Calculated (m/z)	Methodology
[M]+ (Molecular Ion)	82	82.07825	The calculated value is the exact mass based on the isotopic composition of the molecular formula (C <sub>6</sub> H <sub>10</sub> ).[2][8]
[M-CH <sub>3</sub> ]+	67	67.05475	The primary fragment is often the loss of a methyl group, leading to a stable allylic carbocation.  Fragmentation pathways can be predicted based on chemical principles, but precise abundance calculations are complex.

Experimental fragmentation data is available from the NIST Mass Spectrometry Data Center.[2] [8]

#### **Protocols**

## **Experimental Protocols**

- NMR Spectroscopy (¹H and ¹³C):
  - A sample of 4-methylcyclopentene (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, ~0.5 mL) in an NMR tube.
  - $\circ$  A small amount of tetramethylsilane (TMS) may be added as an internal standard ( $\delta$  = 0.00 ppm).



- The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz).
- Data is processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction.
- IR Spectroscopy:
  - For a liquid sample, a thin film is prepared by placing a drop of 4-methylcyclopentene between two salt plates (e.g., NaCl or KBr).
  - Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.
  - The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm<sup>-1</sup>.
- Mass Spectrometry (GC-MS):
  - The sample is injected into a Gas Chromatograph (GC) to separate it from any impurities.
  - The separated compound is then introduced into the ion source of a Mass Spectrometer (MS).
  - Electron Ionization (EI) is commonly used, with a standard electron energy of 70 eV.
  - The resulting ions are separated by a mass analyzer (e.g., quadrupole) and detected to generate the mass spectrum.

## **Computational Protocols**

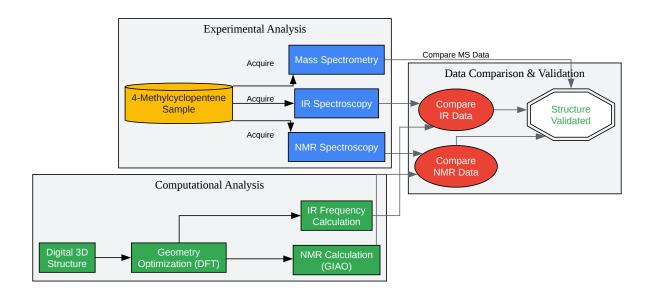
- Geometry Optimization:
  - The 3D structure of 4-methylcyclopentene is built using molecular modeling software.
  - An initial geometry optimization and conformational search are performed.
  - The structure is then optimized at a higher level of theory, commonly using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).[3]



- Spectroscopic Calculations:
  - NMR: Using the optimized geometry, NMR chemical shifts are calculated using the GIAO method with a DFT functional (e.g., mPW1PW91/6-31G(d,p)).[1] An implicit solvent model (e.g., PCM) can be included to better simulate experimental conditions.[3]
  - IR: Vibrational frequencies are calculated from the second derivatives of the energy with respect to nuclear positions at the optimized geometry.[4] The resulting harmonic frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors.[9]

#### **Workflow Visualization**

The following diagram illustrates the workflow for comparing experimental and computational spectroscopic data for molecular structure validation.



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Caption: Workflow for structural validation via spectroscopic data comparison.

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